Propane-1,2,3-triyl tritricosanoate

Description

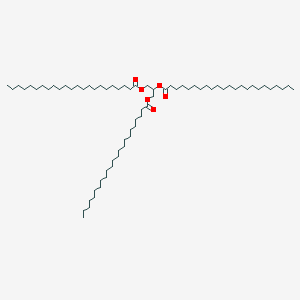

Structure

2D Structure

Properties

IUPAC Name |

2,3-di(tricosanoyloxy)propyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRVRMABYZMJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H140O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86850-72-8 | |

| Record name | Tritricosanoin (C23:0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodological Applications of Tritricosanoin in Quantitative Lipidomics and Fatty Acid Analysis

Precision Quantification of Fatty Acid Profiles via Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection (GC-FID) is a cornerstone analytical technique for the detailed compositional analysis of fatty acids in various substances, including edible oils, foods, and biological samples. who.intjppres.com This method is favored for applications like nutritional labeling because it allows for the simultaneous determination of total fat, saturated, monounsaturated, polyunsaturated, and trans fatty acids in a single analysis. who.int A critical component of achieving accurate and reproducible quantitative results with GC-FID is the use of an appropriate internal standard. who.int

Role of Tritricosanoin as an Internal Reference Standard in GC-FID Methodologies

Tritricosanoin, a triglyceride of tricosanoic acid (C23:0), serves as a crucial internal reference standard in the quantitative analysis of fatty acids by GC-FID. nih.gov An internal standard is a compound added in a known amount to a sample before processing. who.int Its purpose is to correct for the loss of analyte during sample preparation procedures such as extraction, hydrolysis, and derivatization, as well as to account for variability in the injection volume into the gas chromatograph. scielo.br

The selection of tritricosanoin as an internal standard is based on several key properties. As an odd-chain fatty acid triglyceride, it is typically absent or present in very low concentrations in most natural food and biological samples, which are predominantly composed of even-chain fatty acids. researchgate.net This minimizes the risk of interference from endogenous compounds, a critical requirement for an effective internal standard. scielo.br Before GC-FID analysis, the lipids in the sample, along with the added tritricosanoin, are converted into fatty acid methyl esters (FAMEs). who.intscribd.com The FAME derived from tritricosanoin, methyl tricosanoate, produces a distinct and well-resolved peak in the chromatogram, allowing for accurate integration and quantification. scielo.br

Standardization and Validation Protocols for Accurate Fatty Acid Measurement

To ensure the accuracy and reliability of fatty acid measurements using GC-FID with tritricosanoin as an internal standard, rigorous standardization and validation protocols are essential. These protocols are outlined in official methods from bodies like AOAC International and the American Oil Chemists' Society (AOCS). who.intalphalabs.co.uk

Validation of the analytical method typically includes assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). jppres.comnih.gov

Linearity is established by analyzing a series of calibration standards containing known concentrations of the fatty acids of interest and the internal standard.

Precision is evaluated by repeatedly analyzing the same sample to determine the degree of agreement among individual test results.

Accuracy is often assessed by comparing the results obtained with the new method to those from an established reference method or by analyzing a certified reference material. scielo.br

Specificity ensures that the method can accurately measure the target fatty acids without interference from other components in the sample matrix. jppres.com

The use of an internal standard like tritricosanoin is integral to these validation procedures, as it helps to compensate for potential matrix effects, where co-extractable compounds from the sample can enhance or suppress the detector's response to the analytes. eijppr.com

Specific Applications in Trans-Fatty Acid Quantification (e.g., AOAC and AOCS Official Methods)

Tritricosanoin plays a significant role in the official methods for the quantification of trans-fatty acids (TFAs) in foods. Regulatory bodies and health organizations worldwide have focused on reducing industrially produced TFAs in the food supply, necessitating standardized and accurate analytical methods for monitoring compliance. who.int GC-FID is the most commonly employed technique for this purpose. who.int

Several official methods, such as those from AOAC and AOCS, specify the use of an internal standard for the accurate quantification of TFAs. who.intalphalabs.co.uk For instance, AOAC Official Method 996.06, which is widely used for the analysis of TFAs in a variety of food products, employs an internal standard to ensure accurate results. alphalabs.co.uk While some methods may specify other odd-chain triglycerides like triundecanoin (B52979) (C11:0) or triheneicosanoin (B1351006) (C21:0), the principle remains the same: to use a compound that behaves similarly to the analytes of interest throughout the analytical process but is chromatographically distinct. alphalabs.co.uk In some complex methodologies, multiple internal standards may be used. For example, AOAC Official Method 2012.13 uses both methyl undecanoate (C11:0 FAME) for the quantification of fatty acids and tritridecanoin (B53317) to monitor the efficiency of the transesterification step. who.int

The choice of a specific internal standard can depend on the food matrix and the specific fatty acids being quantified. The AOCS has established various methods, such as Ce 1h-05 for vegetable oils and Ce 1j-07 for dairy and ruminant fats, which may have different internal standard requirements to achieve accurate quantification. aafco.org

Utility in Profiling Odd-Chain Fatty Acids and Other Complex Fatty Acyl Lipids in Biological Specimens

The application of tritricosanoin extends to the analysis of odd-chain fatty acids (OCFAs) and other complex fatty acyl lipids in biological samples. OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have gained attention as potential biomarkers for dietary intake and their roles in health and disease. researchgate.net Historically, OCFAs were sometimes used as internal standards themselves due to their low natural abundance. researchgate.net However, with increasing interest in their physiological significance, the use of a non-endogenous OCFA like tricosanoic acid (from tritricosanoin) as an internal standard becomes even more critical for the accurate quantification of naturally occurring OCFAs. nih.gov

In targeted lipidomics studies focusing on OCFAs, tritricosanoin can be used to create a robust quantitative method. nih.gov For instance, a targeted odd-chain fatty acyl-containing lipidomic analysis based on equivalent carbon number intraclass retention time prediction has been developed, demonstrating the ability to quantify numerous lipid species with odd-chain fatty acyl residues in clinical samples. nih.gov Such detailed profiling is crucial for understanding the remodeling of lipids, like triacylglycerols, in disease states such as colon cancer. nih.gov

Methodological Adaptations for Diverse Biological Matrices (e.g., Cellular Lipids, Tissue Extracts, Plasma, Food Components)

The analysis of fatty acids using GC-FID and an internal standard like tritricosanoin must be adapted for the specific biological matrix being studied. Different matrices present unique challenges in terms of lipid extraction and sample preparation. who.int

Food Components: For many food products, a fat extraction step is required prior to methylation. who.int The specific extraction method depends on the food's composition. For example, in cheese and cheese-containing products, an alkaline digestion followed by acid digestion may be necessary before solvent extraction. who.int

Plasma: In plasma, lipids are often extracted using a solvent system like the Folch or Dole methods. nih.govnih.gov The internal standard is added prior to extraction to account for any losses during this process. nih.gov

Tissues: For tissue extracts, homogenization is typically required to ensure efficient lipid extraction. aafco.org

Cellular Lipids: Analysis of fatty acids in cellular lipids involves harvesting the cells, followed by lipid extraction and transesterification. mdpi.com

The presence of endogenous interfering compounds, known as the matrix effect, can significantly impact the accuracy of quantification in complex biological samples. eijppr.comnih.gov The use of a suitable internal standard like tritricosanoin is a primary strategy to mitigate these effects. cstti.com However, for highly complex matrices, additional sample clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove interfering substances before GC-FID analysis. nih.gov The validation of the method for each specific matrix is crucial to ensure reliable and accurate quantitative data. jppres.comnih.gov

Integration of Tritricosanoin-Based Analysis within Multi-Omics Research Paradigms

In the era of systems biology, research is increasingly moving towards multi-omics approaches, which integrate data from various "omics" fields like genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) to gain a more comprehensive understanding of biological systems. nih.govfrontiersin.org Lipidomics, the large-scale study of lipids, plays a vital role in this integrated approach, as lipids are central to cellular structure, signaling, and energy metabolism. uni-bonn.denih.gov

Quantitative lipidomics, which aims to determine the absolute or relative amounts of individual lipid species, is essential for linking changes in the lipidome to other molecular layers. metwarebio.comavantiresearch.com Tritricosanoin-based GC-FID analysis provides a robust and standardized method for quantifying a specific and important subset of the lipidome—the fatty acids. This quantitative fatty acid data can then be integrated with other omics datasets.

For example, observing an upregulation of transcripts for enzymes involved in fatty acid synthesis (transcriptomics) can be correlated with measured increases in the corresponding fatty acid products (lipidomics quantified using a tritricosanoin standard). frontlinegenomics.com This integration provides stronger evidence for the activity of a particular metabolic pathway than either dataset alone. frontlinegenomics.com Similarly, in studies of disease, alterations in the fatty acid profile, accurately quantified using tritricosanoin, can be linked to genomic variations or changes in protein expression, providing insights into the molecular mechanisms underlying the pathology. nih.gov

The accurate and absolute quantification enabled by the use of internal standards like tritricosanoin is critical for the statistical and bioinformatic integration of multi-omics data. frontiersin.orgmdpi.com It allows for the construction of more reliable and comprehensive models of cellular processes, ultimately advancing our understanding of complex biological systems in both health and disease.

Complementary Roles with Mass Spectrometry-Based Lipidomic Approaches

The advent of mass spectrometry (MS) has revolutionized lipidomics, enabling the high-throughput identification and quantification of hundreds of lipid species in a single analysis. avantiresearch.com However, the accuracy of quantification via MS can be affected by several factors, including variations in ionization efficiency between different lipid classes and fluctuations during sample preparation and instrument analysis. nih.govnih.gov This is where Tritricosanoin plays a vital complementary role.

As an internal standard, a known quantity of Tritricosanoin is added to a sample at the beginning of the analytical workflow. nih.gov Because it is processed simultaneously with the lipids native to the sample, any loss or variation that occurs during extraction, derivatization, or injection into the mass spectrometer affects the internal standard and the target analytes similarly. nih.govresearchgate.net The signal intensity of the endogenous lipids is then normalized to the signal intensity of Tritricosanoin, correcting for these potential errors and allowing for accurate quantification. nih.gov

The ideal characteristics of an internal standard for lipidomics include:

Being a lipid species not naturally present in the sample.

Exhibiting similar chemical and physical properties to the analytes of interest.

Being chromatographically resolved from other components. uni.lu

Tritricosanoin, a high-molecular-weight triglyceride with odd-numbered carbon chains (C23:0), fits these criteria exceptionally well for many applications. uni.lu It is not native to most plant and animal tissues and its signal can be clearly distinguished in the mass spectrum. spectroscopyonline.com

Several official analytical methods have recognized the utility of odd-chain triglycerides as internal standards for fatty acid analysis, which is a fundamental component of lipidomics.

| Method Name/Type | Organization | Internal Standard(s) Mentioned | Purpose |

| AOCS Official Method | AOCS | Triheneicosanoin (C21:0) | Quantification of trans-fatty acids. alphalabs.co.uk |

| AOAC Official Method 996.06 | AOAC International | Triundecanoin (C11:0) | Quantification of trans-fatty acids. alphalabs.co.ukaoac.org |

| ACOC Official Method 2b/c-11 | ACOC | Tritricosanoin (C23:0) | Fatty acid analysis. |

| Standard methods for fats/oils | Japan Oil Chemists' Society | Heptadecanoic acid methyl ester (C17:0) | Analysis of vegetable oils and animal fats. alphalabs.co.uk |

This table provides examples of methods and the types of internal standards used, illustrating the principle of using non-native, odd-chain lipids for quantification.

In techniques like liquid chromatography-mass spectrometry (LC-MS), Tritricosanoin helps to ensure that the quantification of a wide array of lipid classes—from neutral lipids like other triglycerides to more complex phospholipids—is reliable and reproducible. avantiresearch.com Its use is crucial for obtaining the high-quality quantitative data necessary for meaningful biological interpretation. rsc.org

Computational Approaches for Data Integration and Biological Interpretation of Lipid Profiles

The output of high-throughput lipidomics experiments is vast and complex, often consisting of quantitative data for hundreds or thousands of distinct lipid molecules. To translate this raw data into biological knowledge, advanced computational and bioinformatic tools are essential. jkchemical.com These tools are used to integrate lipidomics data into the context of metabolic pathways, identify significant alterations in disease states, and build predictive models of biological systems. creative-proteomics.comoup.com

The role of Tritricosanoin in this context is foundational. By ensuring the accuracy and reliability of the initial quantitative data, it provides a solid base upon which all subsequent computational analyses are built. jkchemical.com Inaccurate or imprecise quantification would lead to flawed inputs for these models, resulting in erroneous biological interpretations.

Computational frameworks, such as Network Integrated Computational Explorer for Lipidomics (NICELips), are designed to associate lipid structures with metabolic pathways, and even postulate novel enzymatic reactions. researchgate.netnih.gov These systems rely on accurate quantitative inputs to map the dynamics of lipid metabolism. For instance, by comparing the precisely quantified lipid profiles of healthy versus diseased tissues, researchers can use computational tools to identify which specific pathways are dysregulated. creative-proteomics.com

The integration of lipidomics data with other 'omics' datasets (like genomics, transcriptomics, and proteomics) is a powerful approach for gaining a systems-level understanding of biology. creative-proteomics.com For example, correlating changes in lipid levels (quantified using standards like Tritricosanoin) with changes in the expression of genes encoding lipid-metabolizing enzymes can reveal key regulatory mechanisms. thegoodscentscompany.com This multi-omics integration is computationally intensive and absolutely dependent on the high quality of each individual dataset.

Therefore, while Tritricosanoin is a simple chemical compound, its application as an internal standard is a critical upstream step that enables the sophisticated downstream computational analysis required to interpret complex lipid profiles and derive meaningful biological insights. researchgate.net

Tritricosanoin S Contribution to Research on Cellular and Molecular Lipid Metabolism

Elucidation of Fatty Acid Metabolic Pathways

The study of how cells produce, alter, and use fatty acids is fundamental to understanding cellular energy homeostasis and membrane biology. Tritricosanoin has been instrumental in dissecting these complex pathways.

De novo fatty acid synthesis is the cellular process of creating fatty acids from non-lipid precursors, primarily acetyl-CoA derived from carbohydrates. wikipedia.org This pathway is crucial for providing the building blocks for various lipids, including those used for energy storage and membrane formation. wikipedia.orgnih.gov The process involves two key enzymes: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). aocs.org ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, and FASN then uses malonyl-CoA to build long-chain fatty acids. nih.govaocs.org

Research utilizing compounds like tritricosanoin helps to investigate the regulation of this pathway. For instance, studies have shown that inhibiting FASN can suppress the growth of tumor cells, highlighting the importance of this pathway in cancer biology. nih.gov Furthermore, the synthesis of fatty acids is not confined to the cytosol; a distinct pathway also exists within the mitochondria, which is essential for mitochondrial biogenesis and respiration. wikipedia.org The regulation of these pathways is complex, involving both allosteric control and transcriptional regulation of the key enzymes. aocs.org

Once synthesized, saturated fatty acids can undergo further modifications, including elongation and desaturation. aocs.org Fatty acid elongation, which occurs in the endoplasmic reticulum and mitochondria, involves the addition of two-carbon units to the fatty acid chain. ijs.si Desaturation, on the other hand, introduces double bonds into the fatty acid chain, converting saturated fatty acids into unsaturated ones. wikipedia.org

This process is catalyzed by a class of enzymes known as fatty acid desaturases. ebi.ac.uk These enzymes are critical for producing the diverse range of fatty acids required for various cellular functions, including maintaining the fluidity of cell membranes. wikipedia.org The study of these enzymes and their substrates provides insights into how cells regulate the composition of their lipids in response to different physiological conditions.

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes. nih.gov The synthesis of TAGs occurs primarily through the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone. libretexts.org The final and committed step in this pathway is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes. nih.gov

Insulin (B600854) signaling plays a crucial role in promoting the storage of energy as fat, particularly in adipose tissue. nih.gov This involves stimulating the uptake of fatty acids and their conversion into TAGs for storage in lipid droplets. nih.gov Research has identified several key mechanisms in this process, including the activation of transcription factors that promote the expression of lipogenic enzymes. nih.gov The study of TAG metabolism is essential for understanding diseases such as obesity and type 2 diabetes, where these processes are dysregulated. libretexts.orgnih.gov

The distribution and turnover of fatty acids vary significantly between different tissues and cell types, reflecting their diverse metabolic roles. mdpi.com Analyzing the composition of fatty acids in different biological samples, such as milk or plasma, can provide valuable information about an organism's metabolic state. mdpi.comnih.gov

For example, studies comparing the fatty acid profiles of sow milk and piglet formulas have revealed significant differences in the distribution of certain fatty acids, which can impact the growth and health of piglets. mdpi.com Similarly, analyzing the turnover of fatty acids in different cellular models can shed light on the dynamics of lipid metabolism and how it is affected by various factors. nih.gov These comparative analyses are crucial for understanding the specific roles of different fatty acids in various physiological and pathological contexts.

Investigating Triacylglycerol Biosynthesis and Storage Mechanisms

Characterization of Enzyme-Substrate Interactions in Lipid Biochemistry

Understanding the interactions between enzymes and their substrates is fundamental to biochemistry. In the field of lipid metabolism, researchers focus on characterizing the enzymes involved in synthesizing, modifying, and breaking down lipids.

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.govnih.gov It introduces a double bond into fatty acyl-CoA substrates, with a preference for palmitoyl-CoA and stearoyl-CoA. nih.govnih.gov The products of this reaction, palmitoleoyl-CoA and oleoyl-CoA, are essential components of various lipids, including triglycerides and phospholipids. nih.gov

The functional analysis of desaturase enzymes often involves expressing the enzyme in a model organism, such as yeast, that lacks the corresponding endogenous enzyme. plos.orgnih.gov This allows researchers to study the specific activity of the enzyme and its substrate preferences. For example, studies have functionally characterized desaturases from various organisms, including microalgae and fungi, providing insights into the diversity and evolution of these enzymes. plos.orgnih.gov Understanding the function of SCD is particularly important as its activity has been implicated in a range of diseases, including metabolic syndrome, cardiovascular disease, and cancer. wikipedia.orgnih.gov

Interactive Data Table: Research Findings on Tritricosanoin and Lipid Metabolism

| Research Area | Key Findings |

| De Novo Fatty Acid Synthesis | The pathway involves key enzymes ACC and FASN and is crucial for cell growth and survival, making it a target for cancer therapy. nih.govaocs.org |

| Fatty Acid Elongation & Desaturation | Desaturase enzymes introduce double bonds into fatty acids, a critical step in producing diverse lipids for cellular functions. wikipedia.orgebi.ac.uk |

| Triacylglycerol Biosynthesis | The Kennedy pathway, regulated by enzymes like DGAT and insulin signaling, is the primary route for TAG synthesis and energy storage. nih.govlibretexts.orgnih.gov |

| Fatty Acid Distribution & Turnover | Fatty acid profiles vary significantly across tissues and are indicative of metabolic states and health. mdpi.comnih.gov |

| Stearoyl-CoA Desaturase (SCD) Function | SCD is a critical enzyme that synthesizes monounsaturated fatty acids and is implicated in various diseases. wikipedia.orgnih.govnih.gov |

Interactions with Cytochrome P450 Enzyme Systems in Lipid Biotransformation

There is no available research on the direct interaction of Tritricosanoin with Cytochrome P450 (CYP) enzyme systems in the context of lipid biotransformation. CYP enzymes are a large family of proteins that metabolize a wide range of substances, including fatty acids and steroids. medchemexpress.comnih.gov The CYP epoxygenase and ω-hydroxylase pathways convert fatty acids into signaling molecules like HETEs and EETs. nih.govavantiresearch.com

While studies may examine how other lipids are processed by CYP enzymes, Tritricosanoin's role would be limited to that of a quantification standard. Its stable, saturated, and rare fatty acid chains make it an unlikely substrate for most CYP enzymes that typically metabolize unsaturated or more common fatty acids.

Insights into Lipid-Mediated Cellular Signaling Pathways

Research on Nuclear Receptor Signaling (e.g., PPARα) in Lipid Homeostasis

No studies have been published that explore Tritricosanoin as a ligand or modulator of nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a key transcription factor that regulates genes involved in fatty acid catabolism and is activated by various fatty acids and their derivatives. umich.eduwikipedia.orgglpbio.com Research in this area seeks to identify compounds that activate or inhibit PPARα to influence lipid metabolism. umich.edu Tritricosanoin has not been identified as one of these compounds. Its utility in this research context would be as an inert internal standard to help quantify the levels of endogenous fatty acids or other lipids that do act as PPARα ligands. wur.nl

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, TNFα, CCL2/MCP-1) by Lipid Metabolites

There is no scientific evidence to suggest that Tritricosanoin or its metabolites modulate inflammatory signaling pathways like NF-κB, or the production of cytokines such as TNFα and CCL2/MCP-1. Many other lipid species, such as certain saturated fatty acids or eicosanoids, are known to be potent modulators of these inflammatory cascades. medchemexpress.comnih.govfrontiersin.orgsigmaaldrich.com For example, studies have investigated how different fatty acids can induce pro-inflammatory responses in cells. medchemexpress.com In these experiments, Tritricosanoin is sometimes used as an internal standard to accurately measure the fatty acids being studied, but it does not participate in the inflammatory signaling itself. medchemexpress.comwur.nl

Tritricosanoin Research in Disease Pathogenesis and Clinical Translation

Advancing Understanding of Lipid Dysregulation in Oncological Research

The reprogramming of lipid metabolism is a recognized hallmark of cancer. nih.govnih.govfrontiersin.org Cancer cells alter their metabolic pathways to support rapid proliferation and survival, making the study of specific lipid molecules like odd-chain triglycerides a key area of oncological research. frontiersin.orgmdpi.com

Recent lipidomic studies have focused on identifying unique lipid signatures associated with cancer. In the context of colorectal cancer (CRC), significant alterations in the fatty acid profiles of cancer tissue compared to normal colon mucosa have been observed. frontiersin.org Research has shown that while odd-chain fatty acids (OCFAs) are typically present at very low levels in human plasma, their levels can be elevated in CRC tissues. frontiersin.orgresearchgate.net

A targeted lipidomics approach developed to specifically analyze lipids containing odd-chain fatty acyls revealed a significant remodeling of triacylglycerols (TAGs) in colon cancer patients. researchgate.netnih.gov This suggests that the dynamics of odd-chain fatty acyl lipids, the category Tritricosanoin belongs to, are altered during the progression of colon cancer. nih.gov These findings point towards a potential role for OCFAs and their parent triglycerides in the development or progression of colorectal carcinoma. mdpi.commdpi.com

Summary of Odd-Chain Fatty Acid Profile Changes in Colorectal Cancer

| Study Finding | Tissue Comparison | Significance in Cancer Research | Reference |

|---|---|---|---|

| Levels of odd-chain fatty acids (OCFAs) were elevated in cancer tissues. | Cancer Tissue vs. Normal Mucosa | Indicates a specific alteration in the lipid profile of colorectal cancer tissue. | frontiersin.org |

| Revealed remodeling of triacylglycerols (TAGs) containing odd-chain fatty acyls. | Malignant vs. Nonmalignant Colon Tissues | Suggests that the metabolism and storage of OCFAs are dysregulated in colon cancer. | researchgate.netnih.gov |

| An odd-chain fatty acid dietary pattern was inversely associated with CRC risk. | Case-Control Dietary Analysis | Suggests a potential protective role for dietary OCFAs against colorectal cancer development. | mdpi.com |

The regulation of cell proliferation and apoptosis (programmed cell death) is fundamental to cancer development and treatment. frontiersin.orgyoutube.com A lack of apoptosis is a key factor in malignant transformation and resistance to therapy. nih.gov Research has demonstrated that various fatty acids can influence these processes. The activation of apoptotic pathways is a primary mechanism by which many anticancer agents kill tumor cells. nih.gov

While direct studies on Tritricosanoin are scarce, the broader effects of fatty acids on cancer cells are well-documented. For instance, certain fatty acids have been shown to inhibit the proliferation of cancer cells and induce apoptosis through mitochondrial pathways. nih.govmdpi.com They can trigger the release of cytochrome c from mitochondria, a key step in initiating the apoptotic cascade. mdpi.com The constituent fatty acid of Tritricosanoin, tricosanoic acid, would be released during metabolism, and its effects would align with those observed for other fatty acids that modulate cell survival pathways. This modulation can involve key signaling pathways such as the Akt/PBK pathway, which is a major anti-apoptotic route frequently overactive in many cancers. nih.gov

Given that cancer cells exhibit significant alterations in lipid metabolism, the enzymes that control these pathways have become promising targets for therapeutic intervention. nih.govmdpi.com Cancer cells often display increased de novo lipid synthesis to provide the building blocks for membranes and signaling molecules needed for rapid growth. mdpi.comnih.gov

Key enzymes involved in the synthesis and modification of fatty acids and cholesterol are being actively investigated as drug targets. nih.govfrontiersin.orgoatext.com For example, Fatty Acid Synthase (FASN) and ATP-citrate lyase (ACLY) are enzymes critical for de novo fatty acid synthesis and are often upregulated in various cancers. frontiersin.org The metabolism of triglycerides like Tritricosanoin is intrinsically linked to this network of enzymes responsible for lipid synthesis, storage, and breakdown. Therefore, targeting these enzymes could disrupt the lipid-dependent mechanisms that support tumor growth and survival. nih.gov

Impact of Specific Fatty Acids on Cancer Cell Proliferation and Apoptosis

Investigations into Metabolic Disorders and Inflammatory Conditions

The interplay between metabolic systems and immune responses is critical for maintaining homeostasis. nih.gov A disruption in this balance can lead to a state of chronic, low-grade inflammation, which is a key feature of metabolic disorders like obesity and is linked to conditions such as inflammatory bowel disease. foodandnutritionjournal.orgnih.govgutnliver.org

Obesity is characterized by a state of chronic, low-grade inflammation originating from adipose tissue. nih.govmdpi.com As adipose tissue expands, adipocytes can become dysfunctional, leading to the release of pro-inflammatory signals, including excess free fatty acids. mdpi.comfrontiersin.org This process triggers the recruitment and activation of immune cells, particularly macrophages, which in turn secrete inflammatory cytokines like TNF-α and IL-6. nih.govfrontiersin.org

This inflammatory environment within adipose tissue is a major contributor to the development of systemic insulin (B600854) resistance. frontiersin.org Triglycerides are the primary form of energy storage in adipocytes, and their continuous breakdown (lipolysis) and synthesis (esterification) are central to adipocyte function. The fatty acids released from triglycerides can activate inflammatory signaling pathways such as the JNK and NF-κB pathways in immune and metabolic cells. frontiersin.orgsochob.cl Therefore, the metabolism of stored triglycerides, including odd-chain variants like Tritricosanoin, is directly involved in the pathophysiological processes linking obesity to inflammation and metabolic disease. sochob.cl

The composition of dietary fatty acids plays a significant role in modulating the gastrointestinal environment, including the gut microbiota and intestinal inflammation. mdpi.comnih.gov Fatty acids are metabolized by intestinal bacteria to produce short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. nih.govwestminster.ac.uk These SCFAs are crucial for maintaining gut homeostasis, providing energy for colon cells, and regulating immune function. nih.govmdpi.com

An imbalance in dietary fat intake can alter the composition of the gut microbiota, potentially contributing to gut dysbiosis and inflammatory conditions. mdpi.comnih.gov For instance, some studies have linked high intake of certain fats to an increased risk of inflammatory bowel disease. mdpi.com The digestion of triglycerides such as Tritricosanoin in the intestine releases its constituent fatty acid. This odd-chain fatty acid would then be available to interact with the gut microbiota and intestinal cells, thereby potentially influencing the balance of microbial communities and the production of metabolites that are key to gastrointestinal health. westminster.ac.uk

Exploration of Immunometabolism and Sepsis Pathophysiology

Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. frontiersin.org Central to this is a profound shift in cellular metabolism, known as immunometabolism, which dictates the function and response of immune cells. frontiersin.org The metabolism of fatty acids plays a complex and dynamic role in the pathophysiology of sepsis. frontiersin.org

During the acute, hyperinflammatory phase of sepsis, immune cells like monocytes and macrophages undergo a metabolic switch towards glycolysis to meet the high energy demands of their effector functions. frontiersin.org This initial phase is often accompanied by a decrease in the expression of genes related to fatty acid oxidation. frontiersin.org However, as sepsis progresses into a later, immunotolerant phase, there can be a shift back towards fatty acid oxidation, partly due to impaired glycolysis. frontiersin.org

Contributions to Neurodegenerative Disease Research

The interplay between lipids and proteins is a critical area of investigation in neurodegenerative diseases, particularly in synucleinopathies like Parkinson's disease, which are characterized by the aggregation of the alpha-synuclein (B15492655) protein. bmglabtech.comphysio-pedia.com

Alpha-synuclein is a neuronal protein that interacts with lipid membranes to regulate the release of neurotransmitters. bmglabtech.comwikipedia.org However, under pathological conditions, it misfolds and aggregates into toxic fibrils that form Lewy bodies, a hallmark of Parkinson's disease. bmglabtech.comwikipedia.org The composition of cellular fatty acids significantly influences this process.

| Fatty Acid Type | Effect on Alpha-Synuclein | Reference |

|---|---|---|

| Monounsaturated Fatty Acids (e.g., Oleic Acid) | Increases toxicity and accumulation. | frontiersin.orgemerginginvestigators.org |

| Polyunsaturated Fatty Acids (e.g., DHA, ALA) | Can induce oligomerization but may also be neuroprotective depending on concentration. | frontiersin.orgnih.gov |

| Saturated/Monounsaturated Fatty Acids (in Phosphatidic Acid) | Enhances protein aggregation. | nih.gov |

Given the role of MUFAs in alpha-synuclein toxicity, the enzyme responsible for their synthesis, Stearoyl-CoA Desaturase (SCD), has emerged as a significant therapeutic target. emerginginvestigators.orgmichaeljfox.org SCD is the rate-limiting enzyme that converts saturated fatty acids like stearic acid and palmitic acid into their monounsaturated counterparts, oleic acid and palmitoleic acid, respectively. wikipedia.orgnih.gov

Inhibiting SCD reduces the cellular levels of MUFAs, which in turn can mitigate the pathological effects of alpha-synuclein. nih.govnih.gov Research has demonstrated that SCD inhibition can decrease alpha-synuclein-mediated neuronal death and prevent the formation of toxic aggregates in various preclinical models of Parkinson's disease. nih.goveneuro.org A brain-penetrant SCD inhibitor, YTX-7739, has been shown to reverse motor deficits and restore dopaminergic integrity in mouse models. nih.gov This approach is considered a promising disease-modifying strategy because it targets the lipid-dependent mechanisms that drive neurodegeneration. emerginginvestigators.orgmichaeljfox.org Clinical trials are underway to evaluate the efficacy of SCD inhibitors in treating human synucleinopathies. michaeljfox.orgnih.gov

Role of Fatty Acid Profiles in Alpha-Synuclein Modulation

Implications for Clinical Research and Biomarker Discovery

The study of lipids, or lipidomics, is providing powerful tools for understanding disease and developing new clinical strategies. Alterations in fatty acid profiles are not just involved in disease pathogenesis but can also serve as valuable indicators for diagnosis and therapeutic monitoring.

Fatty acid profiles in blood plasma and red blood cells reflect both dietary intake and endogenous metabolic processes, making them effective biomarkers for various diseases. mdpi.comnih.gov Specific lipid signatures have been associated with a range of conditions, including cardiovascular disease, diabetes, cancer, and neurodegenerative disorders. mdpi.comalliedacademies.orgnih.gov

For example:

Cardiovascular Disease: Elevated levels of trans fatty acids and decreased levels of omega-3 fatty acids (EPA and DHA) are linked to higher risk. mdpi.comtandfonline.com

Alzheimer's Disease: Increased arachidonic acid and decreased DHA have been observed. mdpi.comnih.gov

Cancer: Studies have noted decreased saturated fatty acids (SFAs) and increased monounsaturated (MUFAs) and polyunsaturated (PUFAs) fatty acids. mdpi.comnih.gov

Diabetes: Risk is inversely associated with linoleic acid but directly related to markers of de novo lipogenesis like palmitic acid. nih.gov

The systematic analysis of these lipid profiles, made possible by advanced techniques like mass spectrometry, allows researchers to identify candidate biomarkers that can aid in early diagnosis, track disease progression, and evaluate treatment efficacy. azolifesciences.comwalshmedicalmedia.com

| Disease | Associated Fatty Acid Profile Alteration | Reference |

|---|---|---|

| Cardiovascular Disease | ↑ Trans Fatty Acids, ↓ EPA & DHA | mdpi.comnih.gov |

| Alzheimer's Disease | ↑ Arachidonic Acid, ↓ DHA | mdpi.comnih.gov |

| Cancer | ↓ Saturated Fatty Acids, ↑ MUFA & PUFA | mdpi.comnih.gov |

| Type 2 Diabetes | ↓ Linoleic Acid, ↑ Palmitic Acid | nih.gov |

Translating lipid-based research into clinical applications presents several challenges. mdpi.com For lipid-based drug delivery systems like liposomes and lipid nanoparticles (LNPs), key hurdles include ensuring batch-to-batch consistency, maintaining stability during storage, and controlling in vivo behavior. mdpi.comfrontiersin.orgmdpi.com For instance, LNPs often accumulate in the liver, which can limit their delivery to other target organs and cause off-target effects. progen.com

Furthermore, the complexity of lipid metabolism and the significant variation in lipid profiles among individuals require careful consideration for developing personalized medicine approaches. alliedacademies.org Validating lipid-based biomarkers for clinical use demands large-scale studies, standardized methodologies to ensure reproducibility, and robust quality control measures. azolifesciences.com Overcoming these translational obstacles is crucial for realizing the full potential of lipid-based interventions, from novel drug delivery systems to diagnostics and therapeutic strategies targeting lipid metabolic pathways. frontiersin.orgresearchgate.net

Future Directions and Emerging Research Avenues for Tritricosanoin Enabled Studies

Advancements in High-Throughput and Single-Cell Lipidomics Utilizing Tritricosanoin Standards

The complexity and diversity of lipids in biological systems present a significant analytical challenge. nih.gov High-throughput and single-cell lipidomics are two cutting-edge approaches that aim to unravel this complexity at an unprecedented scale and resolution.

High-throughput lipidomics enables the rapid screening of a vast number of lipid species in large-scale experiments. mdpi.com Methodologies combining scheduled multiple reaction monitoring (MRM) with variable retention time windows allow for the identification of over 1,000 lipid species in a single, short run. nih.govmdpi.com This capability is essential for clinical cohort studies and for understanding the dynamic changes in the lipidome in response to various stimuli or diseases. researchgate.netrsc.org In these sophisticated analyses, internal standards like tritricosanoin are critical for ensuring the accuracy and reproducibility of quantification across thousands of samples. researchgate.netmdpi.com

Single-cell lipidomics represents a major leap forward, moving from bulk analysis to understanding the intricate lipid profiles of individual cells. sustainability-directory.comnews-medical.net This is vital because even cells that appear identical can have significant differences in their lipid composition, reflecting variations in function and metabolic state. sustainability-directory.comnews-medical.net Recent advancements in mass spectrometry (MS) have enabled the detection and quantification of lipids from the minute volume of a single cell. sustainability-directory.comacs.org Techniques such as microfluidics, nano-flow liquid chromatography-mass spectrometry (nLC-MS), and advanced ionization methods have dramatically improved sensitivity and resolution. sustainability-directory.comthermofisher.com However, the field is challenged by small sample volumes, the risk of background interference, and a lack of standardized validation data. nih.gov The use of well-characterized internal standards is therefore indispensable. Tritricosanoin, when included in the extraction process, can help normalize for variations in sample handling and instrument response, enabling more reliable comparisons of lipid profiles between individual cells. mdpi.comumich.edu Future work aims to further refine these methods to enhance detection capabilities and standardize protocols, with the ultimate goal of mapping the lipid heterogeneity in tissues and understanding its role in health and disease. nih.govnih.gov

Opportunities in Systems Biology for Holistic Understanding of Lipid Metabolism and Function

Systems biology offers a powerful framework for integrating large-scale 'omics' datasets—including lipidomics, genomics, proteomics, and metabolomics—to create a holistic model of biological processes. fwlaboratory.orgmpg.de Lipid metabolism is a particularly complex network, involving a vast number of reactions and enzymatic promiscuity, which makes it difficult to study using traditional molecular biology alone. frontiersin.org

By employing systems biology approaches, researchers can move beyond studying individual components to understanding the entire system's behavior. mpg.de For instance, combining high-throughput lipid analysis with genome-perturbation screens and computational modeling can help to identify the regulatory circuits that control lipid metabolism. fwlaboratory.orgsysbio.se This integrative approach is crucial for deciphering how lipid metabolism is controlled and how its dysregulation contributes to diseases like metabolic syndrome, type 2 diabetes, and atherosclerosis. sysbio.selibretexts.org

In this context, accurate quantitative data from lipidomics studies is the foundation upon which these complex models are built. The use of internal standards like tritricosanoin ensures the high quality and reliability of the lipidomics data that feeds into these systems biology models. researchgate.netmdpi.com This allows for more accurate predictions of metabolic fluxes and a better understanding of the global cellular response to changes in lipid levels. fwlaboratory.orgresearchgate.net Future research will focus on developing more sophisticated multi-scale models that can connect molecular-level changes in lipid metabolism to physiological outcomes, offering a comprehensive view of the role of lipids in the body. mpg.de

Translational Research Pathways in Precision Nutrition and Lipid-Related Health Interventions

Precision nutrition, which aims to provide dietary recommendations tailored to an individual's unique genetic, metabolic, and environmental profile, represents a paradigm shift from one-size-fits-all dietary guidelines. frontiersin.orguncnri.org Lipidomics is a key enabling technology in this field, as it can provide an objective assessment of an individual's metabolic response to diet. nih.govbiocrates.com

By analyzing the lipid profiles in response to specific foods or dietary patterns, researchers can identify biomarkers that predict how an individual will respond to a nutritional intervention. utoronto.carevespcardiol.org For example, deep lipidomics profiling has been used to create multi-lipid scores that reflect the metabolic impact of dietary changes, such as substituting saturated fats with unsaturated fats. researchgate.net These approaches can help design more effective dietary strategies for preventing and managing chronic diseases like cardiovascular disease and type 2 diabetes. nih.govrevespcardiol.org

The accuracy of the lipidomic data is critical for the success of precision nutrition. Internal standards such as tritricosanoin are essential for the robust and validated lipidomics methods needed to generate reliable individual metabolic profiles. mdpi.comumich.edu Future directions in this area include developing more robust metabolite biomarkers to predict long-term disease risk, incorporating data from diverse populations, and bridging the gap between research findings and clinical applications. revespcardiol.org This will involve translating complex lipidomics data into actionable dietary advice for individuals, potentially through consumer-facing applications that provide personalized nutrition assessments. frontiersin.orgutoronto.ca

Ethical Considerations and Societal Impact of Advanced Lipid Research

As research in lipidomics and its applications in precision medicine advances, it is crucial to consider the ethical and societal implications. frontiersin.org The ability to generate detailed individual health data raises important questions about privacy, data security, and the potential for discrimination. nih.gov

One of the primary ethical obligations in research is to ensure that studies are well-designed and have a reasonable prospect of contributing to scientific knowledge. nih.gov This is particularly relevant for clinical trials investigating lipid-modifying therapies. Furthermore, the use of large biobanks and genomic datasets in precision nutrition research highlights the potential for exacerbating health inequalities. bmj.com If these datasets are not representative of diverse populations, the resulting diagnostic tools and interventions may be less effective for underrepresented groups. bmj.com

There are also ethical considerations in how this information is communicated to individuals. For instance, diagnosing a condition or a predisposition to a disease for which there is no effective treatment can cause psychological harm. emjreviews.com In the context of pediatric lipidology, the decision to perform genetic testing on children who may not be able to provide informed consent presents a complex ethical dilemma, balancing the potential for early intervention against the child's future autonomy. nih.gov

As advanced lipid research, enabled by precise analytical techniques using standards like tritricosanoin, moves closer to clinical practice, a robust ethical framework is needed. frontiersin.orginternationalscholarsjournals.org This framework must address issues of data privacy, prevent the misuse of genetic and metabolic information, and ensure equitable access to the benefits of this research. Public engagement and transparent communication will be key to navigating these challenges and ensuring that the societal impact of advanced lipid research is positive and just.

Q & A

Basic: What methodological approaches are recommended for synthesizing and characterizing Tritricosanoin in laboratory settings?

Answer:

Synthesis of Tritricosanoin (glyceryl tritricosanoate) requires esterification of glycerol with tricosanoic acid under controlled conditions. Key steps include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods for eco-friendly synthesis .

- Purity validation : Use nuclear magnetic resonance (NMR) to confirm ester bond formation and high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for research-grade material) .

- Documentation : Follow standardized protocols (e.g., Beilstein Journal guidelines) to ensure reproducibility, including detailed reaction conditions and spectral data .

Basic: How should researchers design analytical protocols to quantify Tritricosanoin in complex matrices?

Answer:

- Extraction : Use lipid-specific solvents (e.g., chloroform:methanol mixtures) followed by solid-phase extraction (SPE) to isolate Tritricosanoin from biological or environmental samples .

- Quantification : Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) for volatility enhancement, or liquid chromatography-tandem MS (LC-MS/MS) for higher sensitivity .

- Calibration : Prepare external standards using certified reference materials (e.g., USP-grade Tritricosanoin) to minimize matrix effects .

Basic: What safety protocols are critical when handling Tritricosanoin in laboratory experiments?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols .

- Storage : Store in sealed containers at 4°C, away from oxidizing agents, to maintain stability .

Advanced: How can researchers resolve contradictions in Tritricosanoin’s stability data across different experimental conditions?

Answer:

- Controlled replication : Repeat experiments under standardized conditions (temperature, humidity, light exposure) to identify confounding variables .

- Statistical analysis : Apply ANOVA or mixed-effects models to assess variability between batches or environmental factors .

- Cross-validation : Compare results with independent analytical techniques (e.g., differential scanning calorimetry vs. HPLC) to confirm degradation patterns .

Advanced: What ethical considerations apply when sharing Tritricosanoin research data involving human-derived samples?

Answer:

- Anonymization : Remove identifiable metadata from datasets before sharing .

- Informed consent : Ensure participants agree to secondary data use, per Tri-Council Policy Statement (TCPS2) guidelines .

- Data repositories : Use platforms like Zenodo or institutional databases to provide open access while maintaining privacy .

Basic: How should researchers formulate hypothesis-driven questions about Tritricosanoin’s metabolic pathways?

Answer:

- FINER framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does Tritricosanoin undergo β-oxidation in mammalian liver microsomes?” .

- PICO structure : Define Population (e.g., in vitro hepatocyte models), Intervention (Tritricosanoin exposure), Comparison (control lipids), and Outcomes (metabolite profiling) .

Advanced: What strategies ensure robust data collection in Tritricosanoin pharmacokinetic studies?

Answer:

- Triangulation : Combine LC-MS/MS data with radiolabeled tracer studies to cross-validate absorption rates .

- Temporal sampling : Collect time-series data (e.g., 0–72 hours post-exposure) to model elimination kinetics .

- Blinding : Use blinded analysts to reduce bias in data interpretation .

Basic: How to conduct a systematic literature review on Tritricosanoin’s applications in lipidomics?

Answer:

- Database selection : Use PubMed, SciFinder, and Web of Science with keywords: “Tritricosanoin” + “lipid metabolism” + “analytical methods” .

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details (e.g., CAS 86850-72-8 validation) .

- Gap analysis : Identify understudied areas (e.g., Tritricosanoin’s role in membrane fluidity) using tools like PRISMA flowcharts .

Advanced: What experimental designs are optimal for assessing Tritricosanoin’s long-term stability in environmental samples?

Answer:

- Accelerated aging : Expose samples to elevated temperatures (e.g., 40°C) and humidity (75% RH) to simulate long-term degradation .

- Multi-parametric analysis : Monitor oxidation (via peroxide value) and hydrolysis (free fatty acid content) over time .

- Predictive modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Advanced: How can interdisciplinary collaboration enhance Tritricosanoin’s application in materials science?

Answer:

- Cross-disciplinary frameworks : Partner with polymer chemists to explore Tritricosanoin as a plasticizer or with biophysicists to study lipid bilayer interactions .

- Data integration : Combine spectroscopic data (FTIR, NMR) with computational modeling (MD simulations) to predict material properties .

- Ethical sourcing : Use sustainable synthesis routes to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.